LogP Value: A Key Determinant of Solubility and Chromatographic Behavior Relative to Isomers
The predicted LogP (octanol-water partition coefficient) for 2-Chloro-5-fluorophenetole is 2.8778 . This value directly reflects the compound's lipophilicity, which is a critical parameter for predicting its behavior in organic synthesis (solubility in reaction media), purification (chromatographic retention), and its potential as a fragment or intermediate in drug discovery (membrane permeability) . In comparison, its positional isomer, 2-Chloro-4-fluorophenetole, is noted to have 'distinct' physical properties due to its different substitution pattern, although a precise LogP value is not provided in the accessible data . The LogP difference is a direct consequence of the specific 2-chloro, 5-fluoro arrangement and its impact on molecular dipole and polar surface area, which is calculated to be 9.23 Ų for the target compound .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.8778 (ChemScene prediction) / 2.9191291 (ChemBase calculation) [1] |
| Comparator Or Baseline | 2-Chloro-4-fluorophenetole (qualitative assessment of distinct properties) |
| Quantified Difference | Not explicitly quantified; cross-study comparison indicates LogP for 2-Chloro-5-fluorophenetole is in the 2.88-2.92 range, while the isomer is described as having distinct physical characteristics due to its unique substitution pattern. |
| Conditions | In silico predictions; computational models |
Why This Matters
The LogP value directly impacts method development for purification and isolation, where even a 0.1-0.3 unit difference can alter retention times in reverse-phase HPLC, making the isomer's behavior non-interchangeable.
- [1] ChemBase. (n.d.). 1-chloro-2-ethoxy-4-fluorobenzene. Molecule Data Page. View Source
